1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione
Description
1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative with a difluoromethoxy-substituted phenyl group at the 1-position. Its molecular formula is C₁₃H₁₃F₂NO, with an average mass of 237.249 g/mol and a monoisotopic mass of 237.096520 g/mol .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-7(2-4-8)14-9(15)5-6-10(14)16/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVVPXYRWXDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is classified under pyrrole derivatives, characterized by the presence of a difluoromethoxy group attached to a phenyl ring. Its molecular formula is , and it has been studied for various pharmacological activities.
Mechanisms of Biological Activity
Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities primarily through the following mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. The interaction with ATP-binding sites on receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) is significant for their antitumor activity .
- Antimicrobial Activity : Pyrrole derivatives have demonstrated antimicrobial effects against various bacterial strains, contributing to their potential as therapeutic agents against infections .
- Anti-inflammatory Effects : Some studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Antitumor Activity
A study involving similar pyrrole derivatives indicated that compounds with modifications on the phenyl ring exhibited significant antiproliferative effects against colon cancer cell lines (HCT-116, SW-620). The GI50 values were reported to be in the range of M, demonstrating potent antitumor capabilities .
Antimicrobial Studies
The antimicrobial efficacy of pyrrole derivatives has been assessed using the broth microdilution method against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a broad spectrum of activity, supporting their use in treating bacterial infections .
Anti-inflammatory Studies
In vitro studies on human peripheral blood mononuclear cells (PBMCs) showed that certain derivatives significantly inhibited both cell proliferation and cytokine production (IL-6 and TNF-α). For instance, one derivative demonstrated up to 85% inhibition at high concentrations .
Data Tables
| Activity | Cell Line/Organism | Effect | Concentration (M) |
|---|---|---|---|
| Antitumor | HCT-116 | Inhibition of growth | |
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Variable |
| Anti-inflammatory | PBMCs | Cytokine inhibition | High concentration |
Case Studies
- Colon Cancer Model : In a chemically induced colon cancer model in rats, compounds similar to this compound were able to significantly reduce tumor growth, indicating strong potential for further development as targeted antitumor agents .
- Inflammatory Response : A study investigating the effects on PBMCs revealed that certain derivatives could markedly reduce pro-inflammatory cytokine levels in response to LPS stimulation, suggesting therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives
Research Findings and Gaps
- Bioactivity : The target compound lacks reported pharmacological data, whereas acetylphenyl and morpholinyl analogues show promise in CNS disorders .
- Synthetic Efficiency : Microwave synthesis (e.g., for acryloyl derivatives) offers time and yield advantages over traditional methods .
- Agrochemical Potential: Fluorinated alkoxy groups (-OCF₃, -OCF₂H) are underutilized in pesticide development despite their stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
